1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C12H17BrN2O2S and its molecular weight is 333.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of N-acyl-α-amino acids and 1,3-oxazoles : A study discussed the synthesis of novel compounds, including those with a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, leading to potential antimicrobial agents targeting Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
Biological Evaluation
- Antibacterial Activity : Compounds with 4-[(4-bromophenyl)sulfonyl]phenyl structure have been tested for their antimicrobial effects, highlighting their potential as antibacterial agents (Bărbuceanu et al., 2009).
- Radiation Mitigation in Mice : A study on 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, a related compound, demonstrated its potential as a radiation mitigator in gastrointestinal acute radiation syndrome by expanding the intestinal stem cell pool (Duhachek-Muggy et al., 2019).
Chemical Properties and Applications
- Efficient Synthesis of Chalcone Derivatives : A study described the use of a titanium-based catalyst for synthesizing chalcone derivatives, including those with an ethyl-piperazinyl structure, emphasizing environmentally friendly synthesis methods (Murugesan et al., 2017).
- Inhibition of Adenosine A2B Receptors : Sulfonamide structures derived from 4-benzylpiperazide-1-sulfonyl compounds were studied for their inhibitory effects on adenosine A2B receptors, showing potential for drug development (Yan et al., 2006).
Mechanism of Action
Target of Action
Similar compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against bacterial and fungal strains .
Mode of Action
It is plausible that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to antimicrobial effects .
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Pharmacokinetics
Similar compounds have been shown to have good lipophilicity, which may suggest good absorption and distribution within the body .
Result of Action
Based on its antimicrobial activity, it can be inferred that the compound likely leads to the inhibition or death of the target organisms .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCALHHNDMVNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355380 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385404-09-1 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.